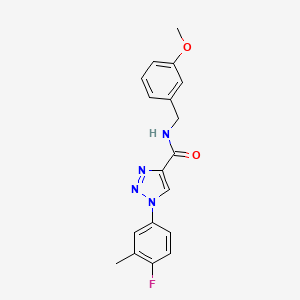

![molecular formula C7H8F3NS B2662877 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine CAS No. 1522268-74-1](/img/structure/B2662877.png)

1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

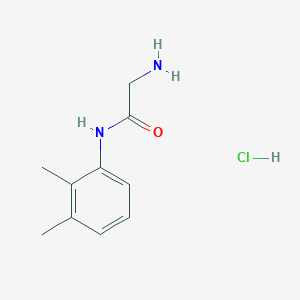

“1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine” is a chemical compound with the CAS Number: 1522268-74-1 . It has a molecular weight of 195.21 and its IUPAC name is 1-(5-(trifluoromethyl)thiophen-3-yl)ethan-1-amine . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F3NS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4H,11H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Materials Science and Electroluminescence

Star-Shaped Single-Polymer Systems with Simultaneous RGB Emission: The synthesis of a three-armed star-shaped single-polymer system demonstrating saturated white electroluminescence and amplified spontaneous emission (ASE) properties. This system illustrates the potential of thiophene derivatives in advanced material applications for optoelectronic devices (Liu et al., 2016).

Catalytic Synthesis

Copper-Catalyzed Stereospecific C–S Coupling Reaction: A protocol for synthesizing highly enantiopure benzylic thioethers, showcasing the versatility of thiophene derivatives like 1-(thiophen-2-yl)ethanamine in catalytic synthesis (Jiang et al., 2018).

Photoinitiated Polymerization

LED-Induced Polymerization Using Star-Shaped Tris(4-(thiophen-2-yl)phenyl)amine Derivatives: Development of photoinitiators for radical and cationic polymerizations under visible light, demonstrating the role of thiophene derivatives in photopolymerization processes (Zhang et al., 2015).

Chemical Synthesis

A Convenient Approach Towards 2- and 3-Aminobenzo[b]thiophenes: Outlines a simple, efficient one-pot synthesis method for 3-aminobenzo[b]thiophenes, highlighting the utility of thiophene derivatives in chemical synthesis (Androsov et al., 2010).

Bioisostere Research

Difluoromethyl Bioisostere: Investigating the "Lipophilic Hydrogen Bond Donor" Concept: This study explores the potential of difluoromethyl groups as bioisosteres for hydroxyl, thiol, or amine groups, providing insights into the design of drugs containing thiophene derivatives (Zafrani et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H227, H302, H312, H314, H332, H335 . These codes correspond to various hazards such as flammability, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name |

1-[5-(trifluoromethyl)thiophen-3-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKOXNNWMJOSQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=C1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662794.png)

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2662795.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2662797.png)

![3-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B2662800.png)

![2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2662806.png)

![1-(3-(dimethylamino)propyl)-2-methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2662814.png)